molecular formula C19H29N5O B5642182 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine

Cat. No. B5642182
M. Wt: 343.5 g/mol
InChI Key: OIXZCUPJTOESLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-component cyclocondensation reactions, utilizing catalysts like SO₄²⁻/Y₂O₃ in ethanol, and other methods such as nucleophilic aromatic substitution, hydrogenation, and iodination for key intermediate formations (Rajkumar, Kamaraj, & Krishnasamy, 2014; Fussell, Luan, Peach, & Scotney, 2012).

Molecular Structure Analysis

Molecular structure investigations through X-ray crystallography combined with Hirshfeld and DFT calculations reveal intermolecular interactions and the molecular packing controlling these compounds. Studies indicate dominant interactions such as H...H, N...H, and H...C contacts (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds often utilize specific reactants like diacetyl, aromatic aldehyde, and ammonium acetate, indicating a tailored approach for achieving desired molecular structures. The efficiency of these reactions can be influenced by catalysts and conditions set for the reactions (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Physical Properties Analysis

The physical properties of such compounds are intricately linked to their molecular structure. X-ray diffraction studies, for example, help elucidate crystal systems, unit cell parameters, and conformations that are crucial for understanding the compound's stability and reactivity (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with biological targets, are derived from the compound’s specific functional groups and molecular framework. Techniques such as IR, NMR, and mass spectral studies are employed to characterize these compounds and assess their potential biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs that contain pyrazole, imidazole, and piperidine rings are used for their interactions with enzymes or receptors in the body .

Future Directions

Given the presence of pyrazole, imidazole, and piperidine rings in many pharmaceutical compounds, it’s possible that this compound or derivatives of it could have potential applications in drug discovery .

properties

IUPAC Name

(1-ethyl-3,5-dimethylpyrazol-4-yl)-[3-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O/c1-6-24-15(5)17(14(4)21-24)19(25)22-10-7-8-16(12-22)18-20-9-11-23(18)13(2)3/h9,11,13,16H,6-8,10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXZCUPJTOESLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)N2CCCC(C2)C3=NC=CN3C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.